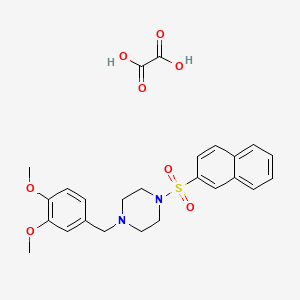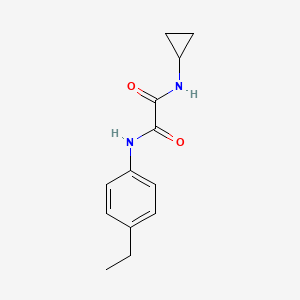
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of various B cell-mediated diseases, such as B cell lymphomas and autoimmune disorders.
Mechanism of Action
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK phosphorylation is a crucial step in the activation of B cells, which leads to the production of antibodies and other immune responses. Inhibition of BTK by this compound blocks these processes and reduces the proliferation and survival of B cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B cell lymphomas. In addition, this compound has also been shown to be effective in reducing the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, in animal models. These effects are likely due to the inhibition of B cell activation and proliferation by this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various biological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound may have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the development and application of 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide. One area of interest is the use of this compound in combination with other drugs for the treatment of B cell-mediated diseases. For example, this compound may be used in combination with chemotherapy or other targeted therapies to improve treatment outcomes. Another area of interest is the development of more soluble analogs of this compound, which may improve its pharmacokinetic properties and increase its efficacy in vivo. Finally, this compound may also be useful as a tool for studying the role of BTK in other biological processes, such as platelet activation and innate immunity.
Scientific Research Applications
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been extensively studied in preclinical models of B cell-mediated diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of B cell lymphoma cells both in vitro and in vivo. The study also demonstrated that this compound was more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib, in inhibiting BTK phosphorylation and downstream signaling pathways.
properties
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-21-14-7-10(8-15(22-2)16(14)23-3)19-17(20)12-9-11(24-4)5-6-13(12)18/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKQRDFKQGXLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946027.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B3946043.png)


![{[4-(3-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3946065.png)
![N-[3-(trifluoromethyl)phenyl]-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3946072.png)

![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3946085.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3946089.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B3946096.png)
![N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3946098.png)
![5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3946108.png)
![N-[3-(dimethylamino)propyl]-N'-(4-methylphenyl)thiourea](/img/structure/B3946111.png)